REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1)=[O:4].C(Cl)Cl.[CH2:17]([NH:19][CH2:20][CH2:21]O)[CH3:18].C(N(CC)C(C)C)(C)C.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>>[CH2:17]([N:19]1[CH2:20][CH2:21][O:4][CH:3]([C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=2)[CH2:2]1)[CH3:18]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCCO
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
10.33 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
52.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt, 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred under nitrogen overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between ice/water and heptane
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
Decanted off the heptane
|
Type
|
CUSTOM
|
Details
|
to remove silyl byproducts
|
Type
|
EXTRACTION
|
Details
|
Extracted with EtOAc
|
Type
|
WASH
|
Details
|
the organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto Celite
|
Type
|
CUSTOM
|
Details
|
purified by ISCO chromatography (80 g, SiO2, gradient elution: 100% Hex to 100% EtOAc to 10% MeOH/EtOac)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CC(OCC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |